bis(4-methylphenyl)iodanium;bromide

Descripción general

Descripción

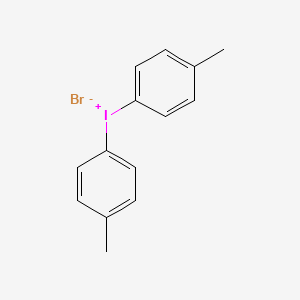

bis(4-methylphenyl)iodanium;bromide is a hypervalent iodine compound, specifically a diaryliodonium salt. These compounds are known for their unique reactivity and are widely used in organic synthesis. The structure of this compound consists of two p-tolyl groups attached to an iodine atom, which is further bonded to a bromide ion .

Métodos De Preparación

The synthesis of diaryliodonium salts, including bis(4-methylphenyl)iodanium;bromide, can be achieved through various methods. One common approach involves the reaction of arenes with aryl iodides in the presence of oxidizing agents such as Oxone and sulfuric acid . This one-pot synthesis method is versatile and can be used to prepare iodonium salts with different substituents. Industrial production methods often involve similar oxidative processes, ensuring high yields and purity of the final product .

Análisis De Reacciones Químicas

bis(4-methylphenyl)iodanium;bromide undergoes several types of chemical reactions, including:

Oxidation: The compound can participate in oxidation reactions, often facilitated by boron Lewis acids.

Substitution: It can undergo substitution reactions with various nucleophiles, leading to the formation of new carbon-iodine bonds.

Reduction: Although less common, reduction reactions can also occur under specific conditions.

Common reagents used in these reactions include boron Lewis acids, m-CPBA, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

Organic Chemistry

Aryl Iodination : This compound serves as an efficient reagent for aryl iodination reactions, crucial for synthesizing complex organic molecules. It allows for selective functionalization of aromatic rings, enhancing synthetic pathways.

Synthesis of Thyroid Hormone Analogs : Bis(4-methylphenyl)iodanium bromide is utilized in preparing thyroid hormone analogs, which are essential for studying hormonal functions and disorders.

| Application | Description |

|---|---|

| Aryl Iodination | Facilitates the synthesis of iodinated compounds. |

| Thyroid Hormone Analogs | Important for hormonal research. |

Biochemistry

Inhibition of Amino Acid Utilization : This compound exhibits inhibitory effects on amino acid metabolism, making it valuable for metabolic studies. It interacts with enzymes involved in amino acid utilization, providing insights into metabolic pathways.

Enzyme Interaction Studies : Research indicates that bis(4-methylphenyl)iodanium bromide can modulate enzyme activity related to amino acid metabolism, which could lead to potential therapeutic applications.

Photopolymerization

Bis(4-methylphenyl)iodanium bromide is employed as a photoinitiator in polymer chemistry. Its ability to generate reactive species upon UV irradiation makes it suitable for initiating polymerization processes in resin formulations.

- Case Study on Resin Properties : A study evaluated the influence of bis(4-methylphenyl)iodanium bromide on resin properties. Results indicated that resins containing this compound exhibited increased reactivity and improved mechanical properties compared to control groups.

| Property Evaluated | Findings |

|---|---|

| Light Transmission | Increased during initial polymerization. |

| Flexural Strength | Enhanced in experimental groups containing iodonium salts. |

Mecanismo De Acción

The mechanism of action of bis(4-methylphenyl)iodanium;bromide involves the formation of reactive intermediates upon cleavage of the carbon-iodine bond. These intermediates can then participate in various chemical reactions, leading to the formation of new products. The molecular targets and pathways involved depend on the specific reaction and conditions used .

Comparación Con Compuestos Similares

Similar compounds to bis(4-methylphenyl)iodanium;bromide include other diaryliodonium salts such as:

- DI-p-TOLYL-IODONIUM CHLORIDE

- DI-p-TOLYL-IODONIUM FLUORIDE

- DI-p-TOLYL-IODONIUM TETRAFLUOROBORATE

These compounds share similar reactivity and applications but differ in their counterions, which can influence their solubility, stability, and reactivity . This compound is unique due to its specific bromide counterion, which can affect its behavior in certain reactions .

Actividad Biológica

Bis(4-methylphenyl)iodanium bromide, also known as bis(4-methylphenyl)iodonium bromide, is a hypervalent iodine compound that has garnered attention in various fields, including organic synthesis and medicinal chemistry. This article reviews its biological activity, including anticancer properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : CHBrI

- Molecular Weight : 368.17 g/mol

- Density : 1.4 g/cm³

- Melting Point : 85-90 °C

The biological activity of bis(4-methylphenyl)iodanium bromide is primarily attributed to its ability to act as an electrophile, facilitating the formation of reactive intermediates. These intermediates can interact with various biomolecules, leading to cellular responses. The compound has been shown to inhibit key enzymes involved in cancer cell proliferation, notably choline kinase (ChoKα1), which is crucial for cancer cell metabolism and survival.

Anticancer Properties

Recent studies have demonstrated that bis(4-methylphenyl)iodanium bromide exhibits significant antiproliferative activity against several cancer cell lines. For instance, research indicates that compounds derived from this iodinium salt can inhibit the growth of human cancer cells with IC values in the low micromolar range.

| Compound | Cell Line | IC (µM) |

|---|---|---|

| 10a (derived from bis(4-methylphenyl)iodanium bromide) | HeLa (cervical cancer) | 1.0 |

| 10b | MCF-7 (breast cancer) | 9.56 |

| 10l | A549 (lung cancer) | 0.92 |

These findings suggest that the compound's structural characteristics enhance its binding affinity to target enzymes, thereby increasing its efficacy as an anticancer agent .

Enzyme Inhibition

The mechanism through which bis(4-methylphenyl)iodanium bromide exerts its biological effects involves the inhibition of ChoKα1. This enzyme plays a pivotal role in phosphatidylcholine synthesis, which is essential for membrane integrity and signaling in cancer cells. The inhibition leads to disrupted lipid metabolism and promotes apoptosis in malignant cells.

Case Studies

- Choline Kinase Inhibition : A study focused on the synthesis and evaluation of various derivatives of bis(4-methylphenyl)iodanium bromide found that modifications to the linker between the iodinium moiety and aromatic rings significantly influenced their inhibitory potency against ChoKα1. The most potent derivative exhibited an IC of 1.0 µM, showcasing its potential as a lead compound for further development .

- Cell Viability Assays : In vitro assays conducted on multiple cancer cell lines revealed that treatment with bis(4-methylphenyl)iodanium bromide resulted in reduced cell viability compared to untreated controls. The mechanism was linked to increased levels of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death .

Safety and Toxicity

While bis(4-methylphenyl)iodanium bromide shows promising biological activity, safety assessments indicate potential hazards associated with its use. The compound is classified as an irritant and poses environmental risks if not handled properly. Safety data sheets recommend using personal protective equipment when handling this compound .

Propiedades

IUPAC Name |

bis(4-methylphenyl)iodanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14I.BrH/c1-11-3-7-13(8-4-11)15-14-9-5-12(2)6-10-14;/h3-10H,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCZWJBIXAUQULS-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)[I+]C2=CC=C(C=C2)C.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14BrI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

14554-95-1 (sulfate[1:1]), 19028-28-5 (chloride), 6293-70-5 (iodide) | |

| Record name | 4,4'-Dimethyldiphenyliodonium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006293681 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID70978747 | |

| Record name | Bis(4-methylphenyl)iodanium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70978747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6293-68-1 | |

| Record name | Iodonium, bis(4-methylphenyl)-, bromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6293-68-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4'-Dimethyldiphenyliodonium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006293681 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis(4-methylphenyl)iodanium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70978747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TOLIODIUM BROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G3ZC1UE6T2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.